1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole
Overview
Description
1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound, in particular, is characterized by the presence of an acetyl group, a nitro group, a phenyl group, and a trifluoromethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the pyrazole ring.
Another approach involves the use of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes. This one-pot, three-component procedure is efficient and provides good yields of the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of 1-Acetyl-4-amino-5-phenyl-3-(trifluoromethyl)pyrazole.
Substitution: Introduction of various substituents on the phenyl ring, depending on the electrophile used.
Scientific Research Applications
1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows for redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. Additionally, the compound may interact with enzymes and receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyrazole: A simpler pyrazole derivative with similar trifluoromethyl substitution.
1-Acetyl-3-(trifluoromethyl)-4-nitro-5-(phenyl)pyrazole: A regioisomer with different substitution patterns.
4-Nitro-3-(trifluoromethyl)pyrazole: Lacks the acetyl and phenyl groups, resulting in different chemical properties.
Uniqueness
1-Acetyl-4-nitro-5-phenyl-3-(trifluoromethyl)pyrazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
1-[4-nitro-5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O3/c1-7(19)17-9(8-5-3-2-4-6-8)10(18(20)21)11(16-17)12(13,14)15/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPGEPINUGSEMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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